4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile
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Overview
Description
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF4N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with 4-bromo-2-fluorobenzonitrile as the precursor. The trifluoromethyl group is introduced through a reaction with trifluoromethylating agents under specific conditions. For instance, the reaction may involve the use of N-bromosuccinimide (NBS) and dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of various chemical bonds. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the nitrile and halogen substituents, which can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzonitrile: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the bromine atom.
4-Bromo-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the fluorine atom
Uniqueness
4-Bromo-2-fluoro-6-(trifluoromethyl)benzonitrile is unique due to the presence of all three substituents (bromine, fluorine, and trifluoromethyl) on the benzene ring. This combination of substituents imparts specific chemical properties, such as increased reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C8H2BrF4N |
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Molecular Weight |
268.01 g/mol |
IUPAC Name |
4-bromo-2-fluoro-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H2BrF4N/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-2H |
InChI Key |
CVOVNGRUZDYRDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)F)Br |
Origin of Product |
United States |
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